N-(4-chloro-3-cyanophenyl)propanamide
Description
N-(4-Chloro-3-cyanophenyl)propanamide is a propanamide derivative featuring a phenyl ring substituted with chlorine (Cl) at the 4-position and a cyano (CN) group at the 3-position. Propanamides are characterized by an amide linkage (-NH-C(=O)-) and aromatic substitutions that modulate their electronic, steric, and hydrogen-bonding properties . The chlorine atom enhances lipophilicity and influences intermolecular interactions, while the cyano group, a strong electron-withdrawing substituent, may alter resonance effects and hydrogen-bonding capabilities compared to other substituents like methoxy or sulfamoyl groups . Such modifications are critical in pharmaceutical and materials chemistry, where small structural changes can significantly impact biological activity or material stability .
Properties
IUPAC Name |
N-(4-chloro-3-cyanophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-10(14)13-8-3-4-9(11)7(5-8)6-12/h3-5H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMUKWSMOJJPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares N-(4-chloro-3-cyanophenyl)propanamide with structurally related propanamide derivatives, focusing on substituent effects, synthesis, crystallography, and applications.
Structural and Electronic Comparisons
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The cyano group in the target compound likely reduces electron density on the phenyl ring compared to methoxy or methyl groups, affecting intermolecular interactions and reactivity .
- Hydrogen-bonding capacity: While classical N–H⋯O hydrogen bonds dominate in analogs like 3-chloro-N-(4-methoxyphenyl)propanamide , the cyano group in the target compound may participate in weaker C–H⋯N interactions or act as a hydrogen-bond acceptor .
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